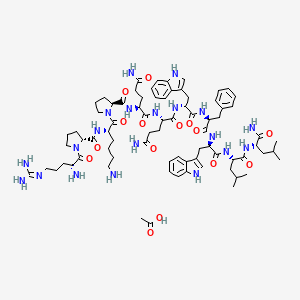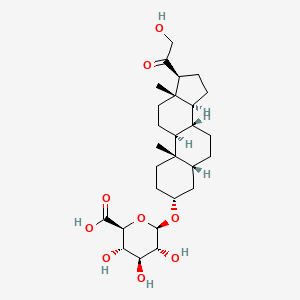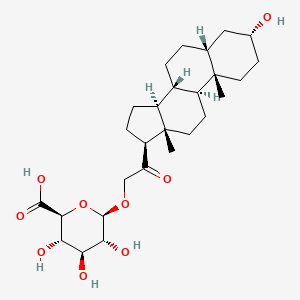
(2,2,3,3-Tetradeuteriocyclopropyl)methanol
Descripción general
Descripción
Physical And Chemical Properties Analysis
“(2,2,3,3-Tetradeuteriocyclopropyl)methanol” has a molecular weight of 76.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass is 76.082621858 g/mol and the monoisotopic mass is 76.082621858 g/mol . The topological polar surface area is 20.2 Ų . The compound has a complexity of 30.6 .
Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological and Synthetic Membranes : Methanol, as a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It influences lipid asymmetry in bilayer composition, which is crucial for cell survival and protein reconstitution. This highlights the importance of methanol in studies of biomembranes and proteolipids (Nguyen et al., 2019).
Reactivity in Chemical Synthesis : Research demonstrates that methanol reacts in specific ways under certain conditions. For instance, it engages in direct C–C coupling with allenes, providing a method for synthesizing higher alcohols with all-carbon quaternary centers. This is significant for the development of fine chemical synthesis (Moran et al., 2011).
Biotechnological Applications with Microorganisms : Methanol is a promising feedstock for bioproduction of chemicals and fuels. Methylotrophic bacteria, like Corynebacterium glutamicum and Escherichia coli, have been engineered to utilize methanol for growth and production of chemicals. This includes the production of glutamate and other specialty chemicals (Tuyishime et al., 2018); (Whitaker et al., 2017).
Synthetic Applications in Organic Chemistry : Methanol is used as a reactant in various organic syntheses. For example, it is involved in the efficient synthesis of halohydrofurans, 3-halohydrofurans, and other organic compounds (Mothe et al., 2011); (Yang et al., 2009).
Environmental Microbiology and Methanol Utilization : Methylobacterium extorquens, a well-studied methylotroph, utilizes methanol as a carbon and energy source. This organism's metabolism has been extensively researched, providing insights into the biotechnological applications of methanol in environmental microbiology (Ochsner et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, methanol, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
(2,2,3,3-tetradeuteriocyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)


![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)